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Compound of Interest

Compound Name: 2,2,6,6-Tetramethylcyclohexanone

Cat. No.: B074775

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-
tetramethylcyclohexanone (CAS No. 1195-93-3), a key chemical intermediate. The document
is intended for researchers, scientists, and professionals in drug development and chemical
synthesis, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside methodologies for data acquisition.

Chemical Structure

Caption: Chemical structure of 2,2,6,6-tetramethylcyclohexanone.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2,6,6-
tetramethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Data
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Atom Chemical Shift (6) ppm
C1 (C=0) 217.9

C2,C6 54.4

C3,C5 39.0

C4 17.8

C(CH3)2 28.1

Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).[1]
'H NMR Data

Experimental tH NMR data for 2,2,6,6-tetramethylcyclohexanone is not readily available in
the public domain. Due to the high degree of symmetry in the molecule, the proton spectrum is
expected to be simple. The methylene protons at the C3, C5, and C4 positions would give rise
to distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,6,6-tetramethylcyclohexanone is characterized by a strong
absorption band corresponding to the carbonyl group.

Functional Group Wavenumber (cm—?) Description
C=0 ~1710 Carbonyl stretch
C-H ~2870-2960 Alkane C-H stretch

Note: The exact peak values can vary slightly depending on the sample preparation and
measurement technique. The data is based on characteristic infrared absorption frequencies
for cyclic ketones. The NIST WebBook lists the availability of an IR spectrum for this
compound.[2]

Mass Spectrometry (MS)
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The electron ionization (El) mass spectrum of 2,2,6,6-tetramethylcyclohexanone shows a
distinct fragmentation pattern.

miz Relative Intensity (%) Proposed Fragment

154 ~10 [M]*

139 ~20 [M - CHs]*

97 ~30 [M - CaHo]™* (loss of tert-butyl)
83 ~100 [CeH110]*

69 ~40 [CsHe]*

56 ~85 [CaHs]*

Source: NIST WebBook.[2]

Mass Spectrometry Fragmentation Pathway

The major fragmentation pathways of 2,2,6,6-tetramethylcyclohexanone under electron
ionization are depicted below.

[COH150]*
y ez

[C10H180]* - *C(CH3)3 [C6HOO0]* - CH2 [C5H7O]*
m/z = 154 McLafferty m/z = 97 m/z = 83
[C4H8]*

m/z = 56

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway of 2,2,6,6-tetramethylcyclohexanone.

Experimental Protocols
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The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of 2,2,6,6-tetramethylcyclohexanone (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

13C NMR Spectroscopy Workflow
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Caption: Workflow for acquiring a 13C NMR spectrum.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/product/b074775?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for *H) is used. For 13C
NMR, broadband proton decoupling is typically applied to simplify the spectrum to single lines
for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 2,2,6,6-tetramethylcyclohexanone, a KBr pellet
or a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr) can be prepared.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

IR Spectroscopy Workflow
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Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the
spectrum, typically in the range of 4000-400 cm~—1.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before analysis. Direct insertion probes
can also be used.

lonization: Electron lonization (EIl) is a common method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

MS Analysis Workflow
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Caption: Workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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